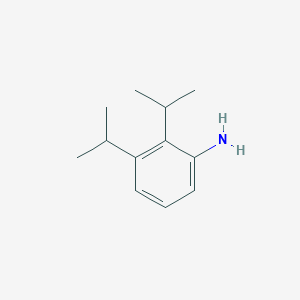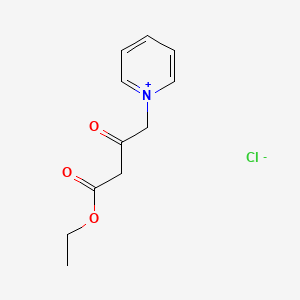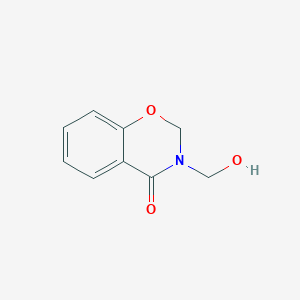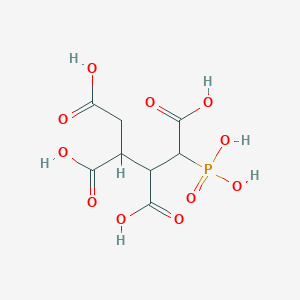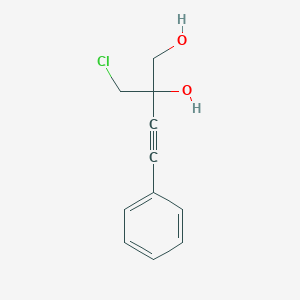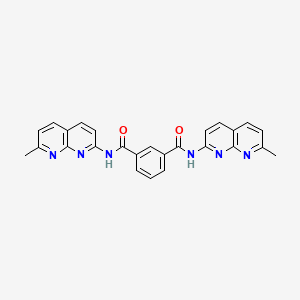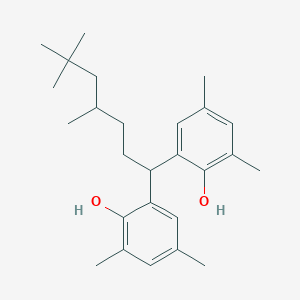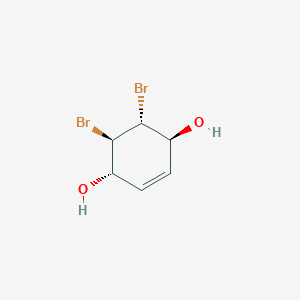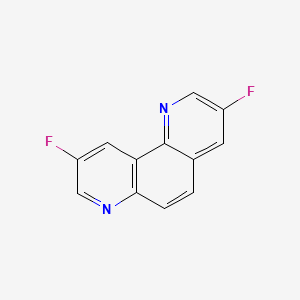
3,9-Difluoro-1,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Difluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are well-known for their coordination chemistry and are widely used as ligands in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Difluoro-1,7-phenanthroline typically involves the direct nucleophilic substitution of 3,9-dichloro-1,7-phenanthroline with a suitable fluorinating agent. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Difluoro-1,7-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coordination Reactions: It can form complexes with metal ions, which is a common application in coordination chemistry.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted phenanthroline derivatives.
Coordination Reactions: Metal-phenanthroline complexes with varying stoichiometries.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.
Aplicaciones Científicas De Investigación
3,9-Difluoro-1,7-phenanthroline has several applications in scientific research:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Mecanismo De Acción
The mechanism by which 3,9-Difluoro-1,7-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes. The fluorine atoms can influence the electronic properties of the compound, potentially enhancing its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Difluoro-1,10-phenanthroline: Another fluorinated phenanthroline derivative with similar coordination chemistry properties.
4,7-Dichloro-1,10-phenanthroline: A chlorinated analogue that can undergo similar nucleophilic substitution reactions.
2,9-Dimethyl-1,10-phenanthroline: A methyl-substituted derivative with different steric and electronic properties.
Uniqueness
3,9-Difluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its electronic properties compared to other derivatives. This positioning can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions .
Propiedades
Número CAS |
191861-18-4 |
|---|---|
Fórmula molecular |
C12H6F2N2 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
3,9-difluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H6F2N2/c13-8-3-7-1-2-11-10(12(7)16-6-8)4-9(14)5-15-11/h1-6H |
Clave InChI |
OMYJICXWQGYTMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)F)C3=NC=C(C=C31)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
